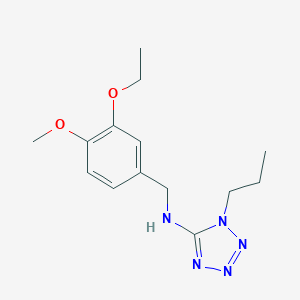

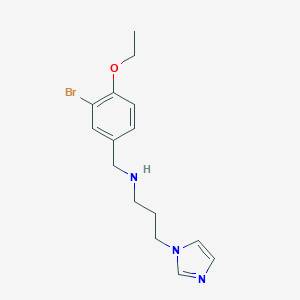

![molecular formula C18H28N2O2 B268160 N-tert-butyl-2-{4-[(cyclopentylamino)methyl]phenoxy}acetamide](/img/structure/B268160.png)

N-tert-butyl-2-{4-[(cyclopentylamino)methyl]phenoxy}acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-tert-butyl-2-{4-[(cyclopentylamino)methyl]phenoxy}acetamide, commonly known as BAY 41-2272, is a chemical compound that has been extensively researched for its potential therapeutic applications. It belongs to the class of compounds known as sGC (soluble guanylate cyclase) stimulators, which have shown promise in treating a range of cardiovascular and pulmonary conditions. In

Mechanism of Action

BAY 41-2272 stimulates the activity of sGC, an enzyme that converts guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is a signaling molecule that plays a key role in regulating vascular tone, platelet aggregation, and smooth muscle relaxation. By increasing the production of cGMP, BAY 41-2272 promotes vasodilation and reduces pulmonary vascular resistance, leading to improved blood flow and oxygenation.

Biochemical and Physiological Effects:

BAY 41-2272 has been shown to have a range of biochemical and physiological effects. It promotes vasodilation, reduces pulmonary vascular resistance, and increases cardiac output. It also inhibits platelet aggregation and reduces inflammation. In addition, it has been shown to improve endothelial function and reduce oxidative stress.

Advantages and Limitations for Lab Experiments

BAY 41-2272 has several advantages for use in lab experiments. It is a potent and selective sGC stimulator, making it a useful tool for investigating the role of cGMP signaling in various physiological processes. It also has a long half-life, allowing for sustained effects over time. However, there are some limitations to its use. BAY 41-2272 can be difficult to solubilize, and its effects can be influenced by factors such as pH and temperature.

Future Directions

There are several potential future directions for research on BAY 41-2272. One area of interest is its potential use in the treatment of pulmonary hypertension, a condition characterized by high blood pressure in the lungs. BAY 41-2272 has shown promise in animal models of pulmonary hypertension, and further research is needed to determine its efficacy in humans. Another area of interest is its potential use in the treatment of sickle cell disease, a genetic disorder that causes red blood cells to become misshapen and break down. BAY 41-2272 has been shown to improve blood flow and oxygenation in sickle cell mice, and further research is needed to determine its potential as a treatment for sickle cell disease. Finally, BAY 41-2272 may have potential applications in the treatment of other cardiovascular and pulmonary conditions, such as heart failure and chronic obstructive pulmonary disease (COPD).

Synthesis Methods

BAY 41-2272 can be synthesized using a multistep process involving several chemical reactions. The synthesis starts with the reaction of 4-aminomethylphenol with cyclopentyl chloroformate to yield the intermediate 4-(cyclopentylcarbonyloxy)methylphenol. The intermediate is then reacted with tert-butyl 2-bromoacetate to yield tert-butyl 2-{4-[(cyclopentylcarbonyloxy)methyl]phenoxy}acetate. Finally, the tert-butyl ester is hydrolyzed to yield the desired product, N-tert-butyl-2-{4-[(cyclopentylamino)methyl]phenoxy}acetamide.

Scientific Research Applications

BAY 41-2272 has been extensively studied for its potential therapeutic applications, particularly in the treatment of cardiovascular and pulmonary conditions. It has been shown to improve pulmonary hypertension, reduce pulmonary vascular resistance, and increase cardiac output in animal models. In addition, it has been investigated for its potential to treat erectile dysfunction, sickle cell disease, and renal fibrosis.

properties

Product Name |

N-tert-butyl-2-{4-[(cyclopentylamino)methyl]phenoxy}acetamide |

|---|---|

Molecular Formula |

C18H28N2O2 |

Molecular Weight |

304.4 g/mol |

IUPAC Name |

N-tert-butyl-2-[4-[(cyclopentylamino)methyl]phenoxy]acetamide |

InChI |

InChI=1S/C18H28N2O2/c1-18(2,3)20-17(21)13-22-16-10-8-14(9-11-16)12-19-15-6-4-5-7-15/h8-11,15,19H,4-7,12-13H2,1-3H3,(H,20,21) |

InChI Key |

MTJIMPFOLJMEBY-UHFFFAOYSA-N |

SMILES |

CC(C)(C)NC(=O)COC1=CC=C(C=C1)CNC2CCCC2 |

Canonical SMILES |

CC(C)(C)NC(=O)COC1=CC=C(C=C1)CNC2CCCC2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

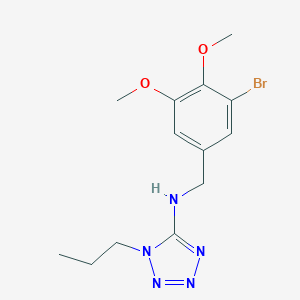

![2-furyl-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)methanamine](/img/structure/B268077.png)

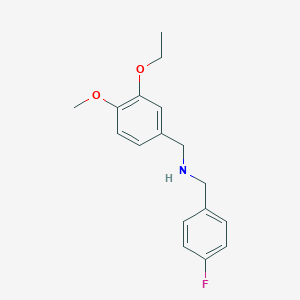

![N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)-1-phenylethanamine](/img/structure/B268079.png)

![2-{[2-({[5-(2-Chlorophenyl)-2-furyl]methyl}amino)ethyl]amino}ethanol](/img/structure/B268097.png)

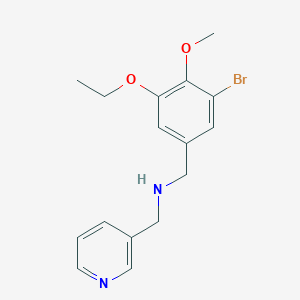

![N-(3-pyridinylmethyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine](/img/structure/B268107.png)

![1-Phenyl-2-{[4-(2-thienylmethoxy)benzyl]amino}-1-propanol](/img/structure/B268136.png)

![N-[2-(diethylamino)ethyl]-N-{3-[(4-fluorobenzyl)oxy]benzyl}amine](/img/structure/B268141.png)